2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N5O3S3/c1-16-12-13-20(35-16)19-14-36-24-22(19)25(34)32(18-10-6-3-7-11-18)27(30-24)37-15-21(33)28-26-29-23(38-31-26)17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,28,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURTUDGPVHXKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Formamide or Urea Derivatives
Reaction of 2-aminothiophene-3-carbonitrile derivatives with formamide or urea under thermal or microwave (MW) conditions forms the pyrimidine ring. For example:
- Starting Material : 2-Aminothiophene-3-carbonitrile derivative
- Reagent : Formamide or urea
- Conditions : Heating at 150–200°C or MW irradiation (150–200 W, 10–30 min)
- Yield : 40–60% (optimized via MW for cleaner reactions)
Table 1: Representative Cyclization Reactions
| Starting Material | Reagent | Conditions | Product (Thieno[2,3-d]pyrimidine) | Yield |
|---|---|---|---|---|
| 2-Aminothiophene-3-carbonitrile | Formamide | Thermal, 180°C, 2 h | 4-Oxo-3H-thieno[2,3-d]pyrimidine | 45% |
| 2-Aminothiophene-3-carboxylate | Urea | MW, 200 W, 15 min | 4-Oxo-3H-thieno[2,3-d]pyrimidine | 58% |
Functionalization at Position 5 (5-Methylfuran-2-yl)
The 5-position is functionalized via nucleophilic aromatic substitution (NAS) or cross-coupling. For example:
- Substrate : 5-Halothieno[2,3-d]pyrimidine
- Reagent : 5-Methylfuran-2-boronic acid (Suzuki-Miyaura coupling)
- Catalyst : Pd(PPh₃)₄
- Base : K₂CO₃
- Solvent : DMF/H₂O (3:1)
Table 2: Cross-Coupling for 5-Methylfuran-2-yl Substitution
| Substrate | Reagent | Catalyst | Yield |
|---|---|---|---|
| 5-Bromothieno[2,3-d]pyrimidine | 5-Methylfuran-2-boronic acid | Pd(PPh₃)₄ | 65% |
Introduction of the 3-Phenyl Group
The phenyl group at position 3 is introduced via Suzuki coupling or direct arylation. For example:
- Substrate : 3-Bromothieno[2,3-d]pyrimidine
- Reagent : Phenylboronic acid
- Catalyst : Pd(OAc)₂
- Base : Na₂CO₃
- Solvent : DME/H₂O (4:1)
Table 3: Arylation at Position 3
| Substrate | Reagent | Catalyst | Yield |
|---|---|---|---|
| 3-Bromothieno[2,3-d]pyrimidine | Phenylboronic acid | Pd(OAc)₂ | 70% |
Sulfanyl-Acetamide Linker Formation
The sulfanyl-acetamide moiety is synthesized via:
Thiol-Ester Coupling
Reaction of a brominated thienopyrimidine with thiophenol or thiols under basic conditions:
- Substrate : 2-Bromothieno[2,3-d]pyrimidine
- Reagent : Thiophenol
- Base : K₂CO₃
- Solvent : DMF
- Product : 2-Phenylsulfanyl-thieno[2,3-d]pyrimidine
Table 4: Thiol-Ester Coupling
| Substrate | Reagent | Base | Yield |
|---|---|---|---|
| 2-Bromothieno[2,3-d]pyrimidine | Thiophenol | K₂CO₃ | 80% |
Acetamide Formation
The sulfanyl-acetic acid intermediate is converted to the acetamide via:
- Substrate : 2-Sulfanyl-acetic acid
- Reagent : 5-Phenyl-1,2,4-thiadiazol-3-amine
- Coupling Agent : EDC/HOBt
- Solvent : DCM
- Yield : 60–70%
Table 5: Acetamide Coupling
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| 2-Sulfanyl-acetic acid | 5-Phenyl-1,2,4-thiadiazol-3-amine | EDC/HOBt, DCM, RT, 12 h | 65% |
Thiadiazole Moiety Synthesis
The 5-phenyl-1,2,4-thiadiazol-3-yl group is synthesized via:
Cyclization of Thioamide and Acetylene
Reaction of 5-phenyl-1,2,4-thiadiazole-3-thiol with acetic anhydride:
- Substrate : 5-Phenyl-1,2,4-thiadiazole-3-thiol
- Reagent : Acetic anhydride
- Catalyst : H₂SO₄
- Product : 5-Phenyl-1,2,4-thiadiazol-3-yl acetamide
Table 6: Thiadiazole Acetamide Formation
| Substrate | Reagent | Catalyst | Yield |
|---|---|---|---|
| 5-Phenyl-1,2,4-thiadiazole-3-thiol | Acetic anhydride | H₂SO₄ | 85% |
Final Assembly and Purification
The complete molecule is assembled via:
Sulfanyl Linker Attachment
Reaction of the functionalized thienopyrimidine with the acetamide-thiadiazole moiety:
- Substrate : 2-Sulfanyl-acetic acid derivative
- Reagent : 5-Phenyl-1,2,4-thiadiazol-3-amine
- Coupling Agent : DCC/DMAP
- Solvent : THF
- Yield : 55–60%
Table 7: Final Coupling
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| 2-Sulfanyl-acetic acid | 5-Phenyl-1,2,4-thiadiazol-3-amine | DCC/DMAP, THF, RT, 24 h | 58% |
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine core can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of furan-2,5-dione and thiophene-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives of the thieno[2,3-d]pyrimidine core.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. Specifically, compounds containing similar structural motifs have shown significant antibacterial and antimycobacterial activity against various strains, including Escherichia coli , Staphylococcus aureus , and Mycobacterium tuberculosis . The presence of the thienopyrimidine core is crucial for this activity, as evidenced by in vitro assays that determine minimum inhibitory concentrations (MICs) for these compounds.
Antiviral Properties
There is growing interest in the antiviral potential of heterocyclic compounds. For instance, derivatives of thieno[2,3-d]pyrimidine have been evaluated for their effectiveness against viruses such as herpes simplex virus (HSV) and feline coronavirus (FCoV) . The structural diversity offered by substituents like the furan ring enhances their efficacy and specificity against viral targets.
Synthesis and Derivative Development
The synthesis of 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves multi-step organic reactions. Key synthetic steps include:
- Formation of the thieno[2,3-d]pyrimidine core : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the furan ring : Utilizes substitution reactions with furan derivatives.
- Incorporation of the thiadiazole moiety : Often involves coupling reactions such as Suzuki or Heck reactions with appropriate naphthalene derivatives .
This synthetic versatility allows for the development of various analogs that can be screened for enhanced biological activity.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Antimicrobial Assays : In vitro tests indicated that certain thienopyrimidine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions showed MIC values significantly lower than standard antibiotics .
- Cytotoxicity Studies : Assessments using hemolytic assays revealed that many potent derivatives were non-toxic at concentrations up to 200 µmol/L, indicating a favorable therapeutic index .
- Antiviral Efficacy : Research has shown that modifications in substituents can enhance antiviral properties against a variety of pathogens. For instance, specific thiadiazole derivatives demonstrated superior activity against viral infections compared to existing treatments .
Mechanism of Action
The mechanism of action of 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
Biological Activity
The compound 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of various functional groups that contribute to its biological activity. It features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 576.9 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of synthesized compounds against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Properties
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the modulation of oxidative stress pathways .
Enzyme Inhibition
Enzyme inhibition is another area where this compound shows promise. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic transmission in the brain . Additionally, the compound's potential as a urease inhibitor has been documented, which may have implications in treating urinary tract infections .
The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in disease processes. The modulation of oxidative stress and inhibition of enzyme activity are key pathways through which the compound exerts its biological effects .
Study 1: Antimicrobial Evaluation
A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for antibacterial activity. Among them, compounds displaying a sulfanyl group showed enhanced activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced antimicrobial potency .
Study 2: Anticancer Activity
In vitro studies demonstrated that certain derivatives could inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways and the generation of reactive oxygen species (ROS), highlighting the therapeutic potential of these compounds in oncology .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. A typical protocol involves:
- Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux with aqueous KOH as a base .
- Post-reaction purification via recrystallization from ethanol. Optimization : Adjust molar ratios of reactants (e.g., 1:1 thione-to-chloroacetamide), solvent polarity (ethanol vs. DMF), and reaction time (1–3 hours) to improve yield .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Confirm substitution patterns of the thienopyrimidine and thiadiazole moieties.
- FT-IR : Identify sulfanyl (C-S) and carbonyl (C=O) stretches (~650–750 cm⁻¹ and ~1650–1750 cm⁻¹, respectively).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the sulfanyl-acetamide bridge .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
- Use co-solvents like DMSO (≤5% v/v) for initial stock solutions.
- For aqueous compatibility, employ cyclodextrin-based encapsulation or micellar systems (e.g., Tween-80) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Anti-inflammatory : Carrageenan-induced paw edema model to assess anti-exudative activity .
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Q. What experimental design strategies minimize trial-and-error in optimizing synthetic yields?
Apply Design of Experiments (DoE) principles:
- Central Composite Design : Vary temperature (60–100°C), solvent volume (15–25 mL), and base concentration (0.001–0.003 M) to model yield responses .
- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., ethanol polarity vs. reaction time) .
Q. How to resolve contradictions in structure-activity relationship (SAR) data across analogs?
- Comparative SAR : Test derivatives with systematic substitutions (e.g., methylfuran vs. phenyl groups) to isolate electronic/steric effects .
- Pharmacophore Modeling : Overlay active/inactive analogs to identify critical functional groups (e.g., sulfanyl bridge necessity) .
Q. What advanced analytical techniques validate degradation pathways under physiological conditions?
- LC-MS/MS : Monitor hydrolytic cleavage of the acetamide bond in simulated gastric fluid (pH 1.2–3.0) .
- X-ray Photoelectron Spectroscopy (XPS) : Track sulfur oxidation states in accelerated stability studies (40°C/75% RH) .
Methodological Considerations
Q. How to ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
